N-[3-(1-BUTYL-1H-1,3-BENZODIAZOL-2-YL)PROPYL]-3,4,5-TRIMETHOXYBENZAMIDE
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Overview
Description
N-[3-(1-BUTYL-1H-1,3-BENZODIAZOL-2-YL)PROPYL]-3,4,5-TRIMETHOXYBENZAMIDE is a complex organic compound that features a benzimidazole core. Benzimidazole derivatives are known for their diverse biological and pharmacological activities, making them significant in medicinal chemistry . This compound, with its unique structural components, holds potential for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1-BUTYL-1H-1,3-BENZODIAZOL-2-YL)PROPYL]-3,4,5-TRIMETHOXYBENZAMIDE typically involves multiple steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by condensing ortho-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.
Alkylation: The benzimidazole core is then alkylated with 1-bromobutane to introduce the butyl group.
Coupling with Trimethoxybenzamide: The final step involves coupling the alkylated benzimidazole with 3,4,5-trimethoxybenzoyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
N-[3-(1-BUTYL-1H-1,3-BENZODIAZOL-2-YL)PROPYL]-3,4,5-TRIMETHOXYBENZAMIDE can undergo various chemical reactions:
Oxidation: The benzimidazole ring can be oxidized using agents like hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: The methoxy groups on the benzamide moiety can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst, ethanol as solvent.
Substitution: Sodium hydride (NaH), dimethylformamide (DMF) as solvent.
Major Products
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted benzamides.
Scientific Research Applications
N-[3-(1-BUTYL-1H-1,3-BENZODIAZOL-2-YL)PROPYL]-3,4,5-TRIMETHOXYBENZAMIDE has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-[3-(1-BUTYL-1H-1,3-BENZODIAZOL-2-YL)PROPYL]-3,4,5-TRIMETHOXYBENZAMIDE involves its interaction with various molecular targets:
DNA Binding: The benzimidazole core can intercalate into DNA, disrupting its function and leading to cell death.
Enzyme Inhibition: It can inhibit enzymes like topoisomerases, which are crucial for DNA replication.
Signal Transduction Pathways: The compound may interfere with signal transduction pathways involved in cell growth and survival.
Comparison with Similar Compounds
Similar Compounds
1-(1H-benzimidazol-6-yl)pyridin-2(1H)-one: Known for its antagonistic properties against certain receptors.
4-(1,3-Dimethyl-2,3-dihydro-1H-benzimidazol-2-yl)-N,N-diphenylaniline: Used as an n-type dopant in organic electronics.
Uniqueness
N-[3-(1-BUTYL-1H-1,3-BENZODIAZOL-2-YL)PROPYL]-3,4,5-TRIMETHOXYBENZAMIDE stands out due to its unique combination of a benzimidazole core with a trimethoxybenzamide moiety, which imparts distinct biological and chemical properties .
Properties
IUPAC Name |
N-[3-(1-butylbenzimidazol-2-yl)propyl]-3,4,5-trimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N3O4/c1-5-6-14-27-19-11-8-7-10-18(19)26-22(27)12-9-13-25-24(28)17-15-20(29-2)23(31-4)21(16-17)30-3/h7-8,10-11,15-16H,5-6,9,12-14H2,1-4H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIZUFVPCKNYKFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=CC=CC=C2N=C1CCCNC(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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